Ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate
Overview
Description
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound has been synthesized and characterized using different spectroscopic techniques, and its molecular structure has been determined through single crystal X-ray diffraction . It has been involved in studies ranging from polymerization reactions to the synthesis of novel compounds with potential antioxidant and anti-inflammatory activities .
Synthesis Analysis
The synthesis of ethyl 2-cyano-3-(4-fluorophenyl)acrylate and its derivatives has been explored in several studies. For instance, the compound has been synthesized as a mixture of E and Z isomers and characterized by various spectroscopic methods . Another study reported the synthesis of related compounds through Knoevenagel condensation, which is a versatile method for creating carbon-carbon double bonds . The synthesis procedures employed are generally efficient, selective, and yield products with high purity .
Molecular Structure Analysis
The molecular structure of ethyl 2-cyano-3-(4-fluorophenyl)acrylate has been elucidated using single crystal X-ray diffraction, revealing a three-dimensional supramolecular network stabilized by hydrogen bonds and π-π stacking interactions . These noncovalent interactions play a crucial role in the self-assembly process and molecular conformation of the compound . Additionally, vibrational frequency analysis and DFT studies have provided insights into the optimized geometric parameters, molecular orbital energies, and other related molecular energy values .
Chemical Reactions Analysis
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate has been involved in various chemical reactions, including polymerization and the formation of novel compounds with biological activities. It has been used as an initiator in the diradical polymerization of acrylonitrile , and its derivatives have been synthesized for evaluation as antioxidants and anti-inflammatory agents . The compound's reactivity has also been analyzed using DFT and QTAIM approaches, highlighting its electrophilic nature and the energy of different interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-cyano-3-(4-fluorophenyl)acrylate have been extensively studied. Spectroscopic techniques such as FT-IR, NMR, and mass spectrometry have been used to confirm the functional groups and molecular structure of the compound . Its optical, thermal, and electrical properties have been characterized, revealing its potential for various applications . The compound's photoluminescence and photoconductivity have also been investigated, indicating positive photoconductivity .
Scientific Research Applications
Supramolecular Assembly
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate plays a significant role in supramolecular assembly. A study revealed the three-dimensional supramolecular network formed by this compound through hydrogen bonds and π⋯π stacking interactions, which are crucial for stabilizing self-assembly processes and molecular conformation. Hirshfeld surface analysis further quantified the roles of noncovalent interactions in the crystal packing of this compound (Matos et al., 2016).
Crystal Structure Analysis
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate has been studied for its crystal structure properties. For instance, the analysis of (Z)-Ethyl 3-(4-chlorobenzamido)-2-cyano-3-(4-fluorophenyl)acrylate revealed insights into the dihedral angles between different rings and the presence of intermolecular hydrogen bonding, which stabilizes its crystal structure (Zhang, Zhang, & Guo, 2008).
Chemical Transformations
The compound has been involved in various chemical transformations. For example, it has been used in the synthesis of γ-(p-fluorophenyl)-γ-(2-furyl)propylamine, demonstrating its versatility in organic synthesis (Arutyunyan et al., 2006).
Role in Polymer Chemistry
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate is significant in polymer chemistry. It has been used as a mediator in the photoinduced controlled radical polymerization of various monomers, exemplifying its utility in creating polymers with controlled characteristics (Li et al., 2018).
Safety and Hazards
According to the safety data sheet, precautions should be taken to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental release, all sources of ignition should be removed, and the area should be ventilated. The chemical should be collected and disposed of in suitable and closed containers .
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
Similar compounds have been extensively used as agrochemicals due to their unique mechanism of action .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
Similar compounds have shown inhibitory activity against various pathogens .
properties
IUPAC Name |
ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTPLWBGNXWIBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252448 | |
Record name | Ethyl 2-cyano-3-(4-fluorophenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18861-57-9 | |
Record name | Ethyl 2-cyano-3-(4-fluorophenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18861-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-cyano-3-(4-fluorophenyl)acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018861579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-cyano-3-(4-fluorophenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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